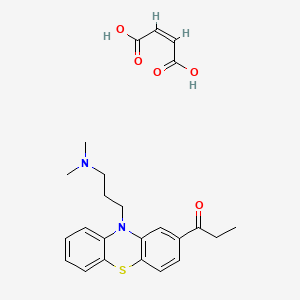
Propionylpromazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionylpromazine maleate is a compound belonging to the phenothiazine class, which is known for its calming and sleep-inducing properties. It is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications . This compound has garnered attention for its potential antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii .
Preparation Methods
The preparation of propionylpromazine maleate involves the synthesis of propionylpromazine base, which is then reacted with maleic acid to form the maleate salt. The process typically involves dissolving the propionylpromazine base in an alcoholic medium to obtain a clear solution, followed by the addition of maleic acid . This method ensures high purity and minimizes the presence of isomeric impurities .
Chemical Reactions Analysis
Propionylpromazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Propionylpromazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of phenothiazine derivatives.
Medicine: This compound is used in veterinary medicine as a sedative and calming agent for animals.
Mechanism of Action
Propionylpromazine maleate exerts its effects by acting as an antagonist of dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1 to M5), alpha-1 adrenergic receptors, and histamine H1 receptors . Its primary use as a sedative is due to its antihistamine effect, which helps induce sleep and reduce anxiety .
Comparison with Similar Compounds
Propionylpromazine maleate is similar to other phenothiazine derivatives such as:
Promazine: An antipsychotic medication used to treat schizophrenia and other mental health disorders.
Chlorpromazine: Another antipsychotic used for similar purposes but with a different side effect profile.
Trifluoperazine: Used to treat anxiety and schizophrenia, known for its potent antipsychotic effects.
What sets this compound apart is its specific modification with a propionyl group, which enhances its suitability for veterinary applications and its potential antibacterial properties .
Properties
CAS No. |
25333-83-9 |
|---|---|
Molecular Formula |
C24H28N2O5S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS.C4H4O4/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;5-3(6)1-2-4(7)8/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BBYDPETWONYPJS-BTJKTKAUSA-N |
Isomeric SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















